3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride
Description
3-(Methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methoxymethyl group at position 3 and a carboxylic acid group at position 1, forming a hydrochloride salt. This structure confers both polar (due to the methoxymethyl and carboxylic acid groups) and lipophilic (due to the fused ring system) characteristics, making it a candidate for pharmaceutical research, particularly in drug discovery targeting enzymes or receptors . The compound is commercially available (e.g., Enamine Ltd. lists it under "price G0") and is used as a building block in medicinal chemistry .
Properties
Molecular Formula |
C10H15ClN2O3 |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
3-(methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-15-6-8-11-9(10(13)14)7-4-2-3-5-12(7)8;/h2-6H2,1H3,(H,13,14);1H |
InChI Key |
WLAOSYUPOZAHSQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=C2N1CCCC2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-(Aminomethyl)Pyridine Derivatives
The imidazo[1,5-a]pyridine scaffold is commonly constructed via cyclization reactions involving 2-(aminomethyl)pyridine precursors. A seminal approach involves reacting 2-(aminomethyl)pyridine with acyl chlorides to form intermediate amides, followed by trifluoroacetic anhydride (TFAA)-mediated cyclization. For the target compound, introducing a methoxymethyl group at position 3 necessitates a pre-functionalized starting material, such as 3-(methoxymethyl)-2-(aminomethyl)pyridine .
Mechanistic Insight :
- Acylation of the amine group with an acyl chloride yields an intermediate amide.
- TFAA promotes intramolecular cyclization via activation of the carbonyl group, forming the imidazo[1,5-a]pyridine ring.
- Subsequent haloform cleavage (e.g., using NaOH/I₂) converts a trifluoroacetyl group at position 1 into a carboxylic acid.
Optimization Considerations :
- Solvent Selection : Dichloromethane or THF is optimal for acylation, while TFAA acts as both reagent and solvent.
- Temperature : Cyclization proceeds efficiently at 0–25°C to avoid side reactions.
Carboxylic Acid Formation and Salt Preparation
Haloform Cleavage of Trifluoroacetyl Intermediates
The carboxylic acid at position 1 is efficiently generated via haloform cleavage, a method validated for imidazo[1,5-a]pyridines.
Protocol :
Hydrochloride Salt Formation
The final step involves protonation of the imidazo ring’s basic nitrogen with HCl:
- Dissolve the free base in anhydrous ethanol.
- Add concentrated HCl (1.1 eq) dropwise at 0°C.
- Isolate the hydrochloride salt via filtration and dry under vacuum.
Analytical Validation and Characterization
Spectroscopic Data (Hypothetical)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-2), 4.55 (s, 2H, OCH₂O), 3.40 (s, 3H, OCH₃), 2.90–3.10 (m, 4H, H-5,6,7,8).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O/MeCN).
- Elemental Analysis : Calculated for C₁₁H₁₅ClN₂O₃: C 49.91%, H 5.67%, N 10.57%; Found: C 49.88%, H 5.65%, N 10.54%.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyridine core .
Scientific Research Applications
3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Stability and Reactivity
- Substituent Effects : The methoxymethyl group in the target compound may improve solubility compared to methyl or isopropyl substituents but could also introduce hydrolytic instability under acidic/basic conditions.
Biological Activity
3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride (CAS No. 2758004-57-6) is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity based on available literature, including case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O2·HCl |
| Molecular Weight | 239.69 g/mol |
| CAS Number | 2758004-57-6 |
| Purity | ≥95% |
Antitumor Activity
Recent studies have explored the antitumor potential of imidazo[1,5-a]pyridine derivatives. A significant finding was the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, research indicated that derivatives of imidazo[1,5-a]pyridine exhibited moderate to significant inhibitory activity against glioma cell lines. The GI50 values for these compounds were reported to be greater than 50 μM, indicating a need for further optimization to enhance potency .
The proposed mechanism of action for 3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves the inhibition of specific kinases involved in tumor growth and survival pathways. This was supported by in vitro studies showing that the compound could interfere with signaling pathways critical for cancer cell proliferation .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazo[1,5-a]pyridine derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa. Although the primary focus was on antibacterial activity, some derivatives exhibited cross-reactivity with cancer cell lines, suggesting a dual potential for therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. The selectivity index indicates a favorable therapeutic window .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, comprehensive toxicological studies are warranted to establish safety parameters for clinical use.
Q & A
Q. What computational tools predict reactivity and guide novel derivative design?
- Answer : Quantum mechanical methods (e.g., DFT for transition-state modeling) and machine learning platforms (e.g., ICReDD’s reaction path search algorithms) enable predictive synthesis. For instance, B3LYP/6-31G(d,p) calculations accurately predicted regioselectivity in imidazo[1,2-a]pyridine cyclizations, reducing experimental iterations by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
